REACTION_CXSMILES
|
[N:1]1([CH2:6][C:7]([OH:9])=[O:8])[CH:5]=[N:4][N:3]=[N:2]1.Cl.O1CCOC[CH2:12]1>CO>[N:1]1([CH2:6][C:7]([O:9][CH3:12])=[O:8])[CH:5]=[N:4][N:3]=[N:2]1
|
Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
|
N1(N=NN=C1)CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
|
The cooled mixture was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |